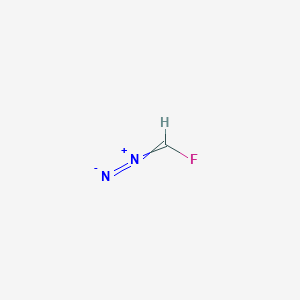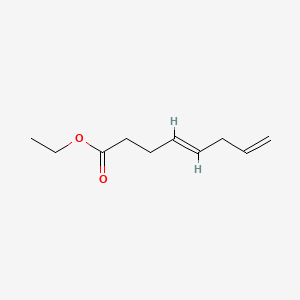
Ethyl 4,7-octadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,7-octadienoate is an organic compound with the molecular formula C10H16O2. It is a fatty acid ester, specifically an ester derivative of 4,7-octadienoic acid. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4,7-octadienoate can be synthesized through the esterification of 4,7-octadienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistency of the final product .
化学反応の分析
Types of Reactions: Ethyl 4,7-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions
Major Products Formed:
Oxidation: 4,7-octadienoic acid and other oxidized derivatives.
Reduction: Saturated esters like ethyl octanoate.
Substitution: Various ester derivatives depending on the nucleophile used
科学的研究の応用
Ethyl 4,7-octadienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s aroma properties make it useful in olfactory research and studies on insect behavior.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory effects, is ongoing.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
作用機序
The mechanism by which ethyl 4,7-octadienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its biological activity .
類似化合物との比較
Ethyl octanoate: Another fatty acid ester with a similar structure but lacking the double bonds present in ethyl 4,7-octadienoate.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and aroma properties compared to its saturated or non-conjugated counterparts .
特性
CAS番号 |
72276-09-6 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC名 |
ethyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |
InChIキー |
LNOWXPKCCJROHI-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)CC/C=C/CC=C |
正規SMILES |
CCOC(=O)CCC=CCC=C |
沸点 |
88.00 °C. @ 20.00 mm Hg |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


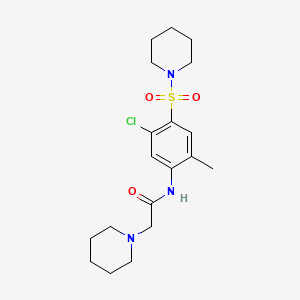
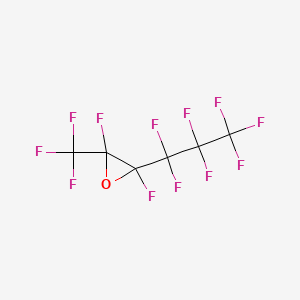
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
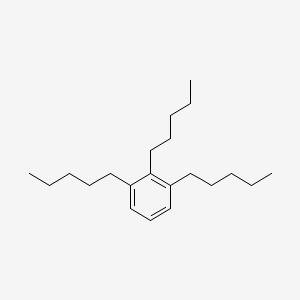
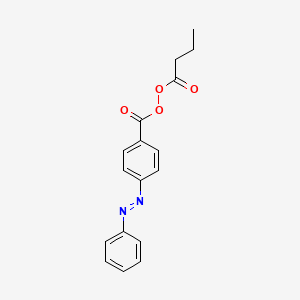
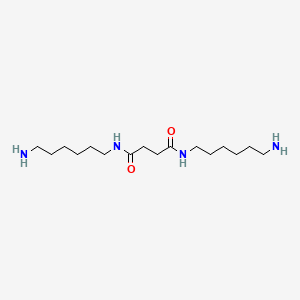
![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
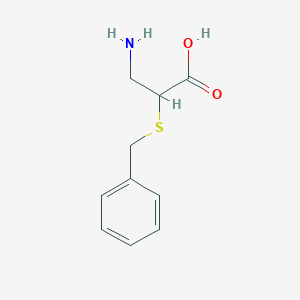
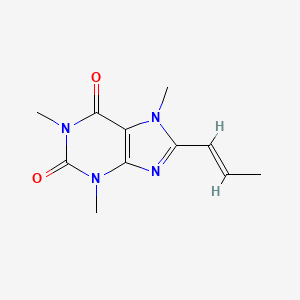
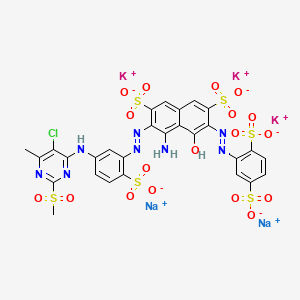


![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
